molecular formula C8H15NO2 B578084 Methyl azepane-4-carboxylate CAS No. 1211596-98-3

Methyl azepane-4-carboxylate

Cat. No.: B578084
CAS No.: 1211596-98-3
M. Wt: 157.213
InChI Key: BFCUJOACQSXTBK-UHFFFAOYSA-N
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Description

Methyl azepane-4-carboxylate is a seven-membered nitrogen-containing heterocyclic compound It is a derivative of azepane, which is a saturated seven-membered ring containing one nitrogen atom

Mechanism of Action

Target of Action

Methyl azepane-4-carboxylate is primarily used in the synthesis of non-fused N-aryl azepane derivatives . These derivatives have been widely used as key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Mode of Action

The compound is involved in Pd/LA-catalyzed reactions that proceed smoothly under extremely mild conditions . These reactions lead to the synthesis of non-fused N-aryl azepane derivatives . The resulting products can be easily converted into a range of highly functionalized azepanes .

Biochemical Pathways

It’s known that azepane derivatives, which this compound helps synthesize, are used as key intermediates in various biochemical pathways .

Pharmacokinetics

The compound’s role in the synthesis of non-fused n-aryl azepane derivatives suggests that its bioavailability and pharmacokinetics would be crucial for the efficacy of these derivatives .

Result of Action

The primary result of the action of this compound is the synthesis of non-fused N-aryl azepane derivatives . These derivatives have diverse applications in synthetic chemistry and biology, serving as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the Pd/LA-catalyzed reactions involving this compound proceed smoothly under extremely mild conditions . Therefore, maintaining such conditions is crucial for the compound’s effective action.

Biochemical Analysis

Biochemical Properties

Methyl azepane-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with biotin-dependent carboxylases, which are crucial for fatty acid metabolism, amino acid metabolism, and carbohydrate metabolism . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of acetyl-CoA carboxylase, which plays a pivotal role in fatty acid biosynthesis . This modulation can lead to changes in the expression of genes involved in lipid metabolism and energy homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been shown to inhibit the activity of certain carboxylases by binding to their active sites . This inhibition can lead to alterations in metabolic pathways and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes and improving energy homeostasis. At high doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and potential organ damage . Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyl-CoA carboxylase and propionyl-CoA carboxylase, which are essential for fatty acid and amino acid metabolism . These interactions can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can affect its localization and biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s activity and function, as it interacts with different biomolecules within these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl azepane-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of N-alkylated amino acids or their derivatives can lead to the formation of azepane rings. Another method involves the use of palladium-catalyzed reactions, which have been shown to be effective in forming azepane derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions. These reactions are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl azepane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, such as amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce various amines.

Scientific Research Applications

Methyl azepane-4-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl azepane-4-carboxylate can be compared with other similar compounds, such as:

    Azepane: The parent compound, which lacks the carboxylate group.

    Piperidine: A six-membered nitrogen-containing ring, which is structurally similar but has different chemical properties.

    Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.

Uniqueness: this compound is unique due to its seven-membered ring structure and the presence of a carboxylate group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl azepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCUJOACQSXTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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